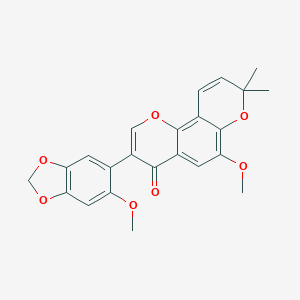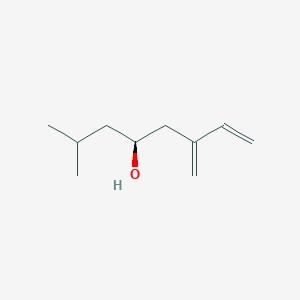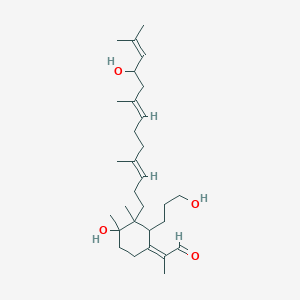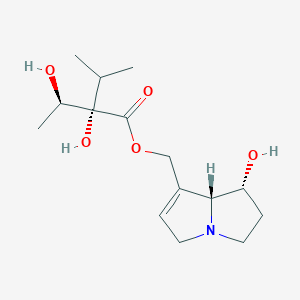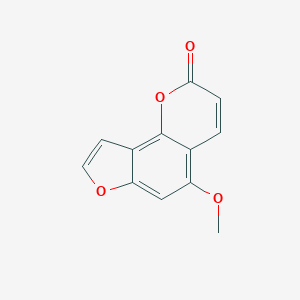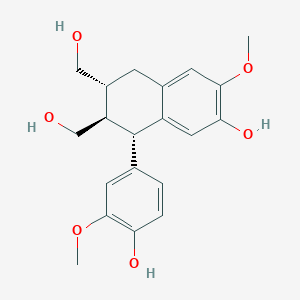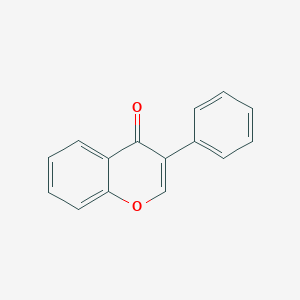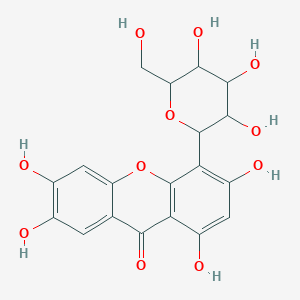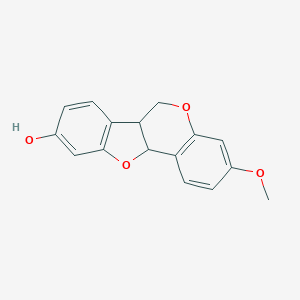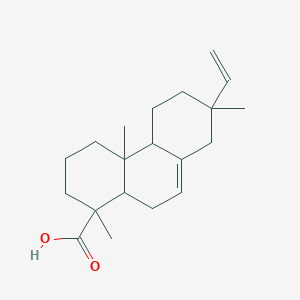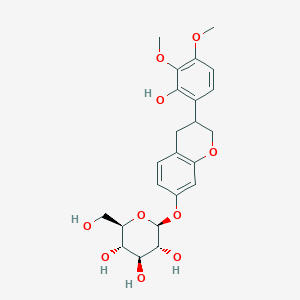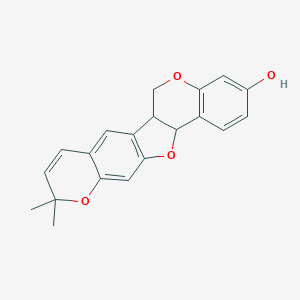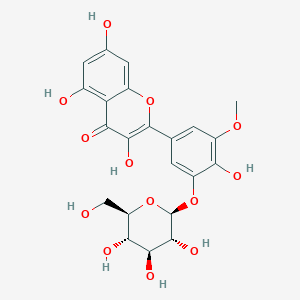
Myricomplanoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myricomplanoside is a natural compound found in the bark of the Myrica cerifera tree. It has gained attention in recent years due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of myricomplanoside is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Myricomplanoside has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using myricomplanoside in lab experiments is that it is a natural compound and therefore may have fewer side effects compared to synthetic compounds. Additionally, it has been shown to have a wide range of potential therapeutic properties, making it a versatile compound for research. However, one limitation is that it may be difficult to obtain pure myricomplanoside in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on myricomplanoside. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of myricomplanoside and its potential use in treating other diseases, such as cancer. Furthermore, more studies are needed to optimize the synthesis method of myricomplanoside and improve its purity for use in lab experiments.
Métodos De Síntesis
Myricomplanoside can be synthesized through a simple extraction process from the bark of the Myrica cerifera tree. The bark is first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and left to macerate for several hours. The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract. The extract can be further purified using various chromatography techniques to obtain pure myricomplanoside.
Aplicaciones Científicas De Investigación
Myricomplanoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
123442-26-2 |
|---|---|
Nombre del producto |
Myricomplanoside |
Fórmula molecular |
C22H22O13 |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1 |
Clave InChI |
RUJHFBFKZCYVLZ-ROSPJSJWSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Otros números CAS |
123442-26-2 |
Sinónimos |
Myricomplanoside; 2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




